2-Iodooxazole-4-carboxylic acid

描述

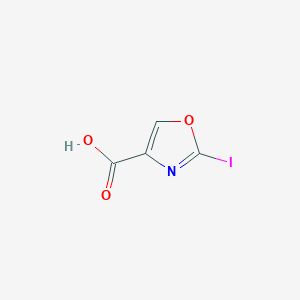

Structure

3D Structure

属性

IUPAC Name |

2-iodo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPHCGBZIJBDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741788 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257849-68-5 | |

| Record name | 2-Iodo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodooxazole 4 Carboxylic Acid and Its Precursors

Regioselective Iodination Strategies for Oxazole (B20620) Ring Systems

Achieving regioselective iodination of the oxazole core is fundamental to synthesizing 2-iodooxazole-4-carboxylic acid. The electronic nature of the oxazole ring, characterized by its π-excessive system, dictates the positions susceptible to electrophilic attack and metalation. Generally, electrophilic substitution on an unsubstituted oxazole ring tends to occur at the C5 position. wikipedia.org However, the presence of substituents dramatically influences the site of reaction, enabling targeted iodination at various positions.

Palladium(II)-Catalyzed C-H Iodination Approaches

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. rsc.org These methods offer an atom-economical approach to forming carbon-halogen bonds. In the context of oxazoles, palladium(II) catalysts can facilitate the selective iodination of C-H bonds. psu.edu The mechanism typically involves the coordination of the palladium center to the oxazole, followed by a rate-determining C-H bond cleavage event. rsc.org The use of directing groups attached to the oxazole ring can precisely control the position of iodination. For instance, a chelating group can direct the palladium catalyst to a specific C-H bond, enabling otherwise difficult transformations. psu.edunih.gov While direct palladium-catalyzed iodination of the oxazole-4-carboxylic acid core is a subject of ongoing research, related systems demonstrate the feasibility of this strategy. The reaction conditions often require a palladium(II) salt, such as Pd(OAc)₂, an oxidant, and an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).

Electrophilic Iodination Techniques

Electrophilic iodination is a classical yet effective method for introducing iodine onto aromatic and heterocyclic rings. For oxazole systems, the outcome of electrophilic iodination is highly dependent on the reaction conditions and the substitution pattern of the ring. The oxazole ring itself is generally less aromatic than thiazoles, influencing its reactivity. wikipedia.org Direct electrophilic iodination of an oxazole-4-carboxylate derivative at the C2 position is challenging due to the electronic properties of the ring. Attempts at electrophilic aromatic iodination to install an iodine at the C4 position have been reported, though this can result in low yields. researchgate.net

Various electrophilic iodinating reagents can be employed, each with different reactivity profiles. ic.ac.uk Common reagents include iodine in the presence of an acid or an oxidizing agent like nitric acid or mercury(II) oxide, and N-iodosuccinimide (NIS). researchgate.netic.ac.uk The choice of solvent and temperature is also critical to control the selectivity and prevent side reactions. For example, using NIS in trifluoroacetic acid has been employed for the iodination of certain isoxazoles, a related heterocyclic system. researchgate.net

| Reagent System | Description | Application |

| I₂ / Oxidizing Agent | Uses molecular iodine with an oxidant (e.g., HgO, HNO₃) to generate a more potent electrophilic iodine species. ic.ac.uk | General iodination of aromatic and heterocyclic compounds. |

| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine. researchgate.net | Often used for iodination where strong acidic conditions are not desirable. |

| ICl | Iodine monochloride is a highly reactive iodinating agent. researchgate.net | Used for less reactive substrates, but may lack selectivity. |

Directed Lithiation and Subsequent Iodination

Directed ortho-metalation, specifically lithiation, provides a highly regioselective method for functionalizing heterocycles. researchgate.net In oxazole chemistry, deprotonation with a strong base like n-butyllithium (n-BuLi) preferentially occurs at the most acidic proton. For the parent oxazole, this is the C2 position. wikipedia.org This regioselectivity can be exploited to introduce an iodine atom specifically at C2 by quenching the resulting 2-lithiooxazole intermediate with an electrophilic iodine source, such as molecular iodine.

However, synthesizing this compound requires a more nuanced approach. A key strategy involves a "halogen dance" or rearrangement mechanism. It has been demonstrated that iodination of oxazoles at the C4 position can be achieved via a 2-lithiooxazole intermediate. nih.govacs.org This process involves the initial C2-lithiation, followed by a sequence that ultimately places the iodine at the C4 position. This method highlights the power of organometallic intermediates to achieve substitution patterns that are not accessible through direct electrophilic attack. researchgate.netnih.gov

Synthesis of Ethyl 2-Iodooxazole-4-carboxylate as a Key Intermediate

The ester, ethyl 2-iodooxazole-4-carboxylate, serves as a versatile precursor to the target carboxylic acid. Its synthesis is a critical step, and it can be prepared through various routes, often starting from more readily available materials. One common strategy begins with ethyl 2-chlorooxazole-4-carboxylate, which itself is a valuable building block for a range of substituted oxazoles. researchgate.netnih.gov

A sequence of regiocontrolled halogenation reactions can be employed to convert the chloro-derivative into the iodo-analogue. nih.gov For instance, a halogen exchange reaction (Finkelstein reaction) could potentially be used, or a more elaborate sequence involving other intermediates might be necessary. The resulting ethyl 2-iodooxazole-4-carboxylate is a stable compound that can be purified and stored before its hydrolysis to the final carboxylic acid. This intermediate is also valuable in its own right for cross-coupling reactions, such as the Negishi coupling, to build more complex molecular architectures. researchgate.net

The synthesis often starts from simple precursors, such as ethyl 2-aminothiazole-4-carboxylate, which can be transformed into the oxazole core through established multi-step sequences. cbijournal.comresearchgate.net

| Starting Material | Key Transformation | Product |

| Ethyl 2-chlorooxazole-4-carboxylate | Halogen exchange or other halogenation sequence. nih.gov | Ethyl 2-iodooxazole-4-carboxylate |

| Ethyl oxazole-4-carboxylate | Direct C2-iodination via lithiation/iodination. researchgate.netsci-hub.se | Ethyl 2-iodooxazole-4-carboxylate |

Derivation from Related Halogenated Oxazole Carboxylic Acids

The synthesis of this compound can also be approached by modifying other halogenated oxazole carboxylic acids. The interconversion of halogens on the oxazole ring is a feasible, though often challenging, strategy. For example, a bromo-substituted analogue could potentially be converted to the iodo-derivative through a halogen-metal exchange followed by quenching with an iodine source.

The concept of the "halogen dance" isomerization, where a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base, is a known phenomenon in heterocyclic chemistry. researchgate.net While specific examples for this compound are not extensively documented in introductory literature, such isomerizations provide a potential, albeit complex, pathway from a different regioisomer of iodo-oxazole carboxylic acid.

Furthermore, decarboxylation reactions of related heterocyclic carboxylic acids to introduce a halogen have been reported, for instance, the decarboxylative halogenation of isoxazole-4-carboxylic acids. researchgate.net A reverse approach, where a halogenated oxazole is carboxylated, could also be envisioned, although this is generally a more complex transformation.

Reactivity and Transformational Chemistry of 2 Iodooxazole 4 Carboxylic Acid

The 2-iodooxazole-4-carboxylic acid scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond at the C2 position of the oxazole (B20620) ring. This position is susceptible to a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. The electron-withdrawing nature of the oxazole ring and the adjacent carboxylic acid group enhances the reactivity of the C2-iodine bond, particularly in transition-metal-catalyzed reactions.

Advanced Derivatization and Functionalization Strategies

Synthesis of Polysubstituted Oxazoles via Iterative Coupling

An iterative approach using 2-iodooxazole-4-carboxylic acid derivatives is a powerful strategy for the controlled synthesis of oligo- and poly-oxazoles. This method relies on the sequential application of cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings, to systematically build extended, conjugated systems one oxazole (B20620) unit at a time. researchgate.net

The process typically begins with a protected form of this compound. The C2-iodo group serves as a reactive site for a palladium-catalyzed cross-coupling reaction with a suitable organometallic partner, such as an oxazole-boronic acid or -stannane derivative. This step links two oxazole rings. The newly introduced oxazole unit can then be halogenated, often iodinated, at its C2 position, regenerating the reactive site for the next coupling cycle. This iterative sequence of coupling and re-functionalization allows for the precise assembly of well-defined poly-oxazole chains. researchgate.net

The predictability and regioselectivity of this chemistry have been leveraged to create increasingly complex structures. researchgate.net For instance, a regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles, followed by a Stille coupling, has been developed for the convergent synthesis of trisoxazoles in high yields. researchgate.net

Table 1: Illustrative Iterative Scheme for Polysubstituted Oxazole Synthesis

| Step | Reactant A | Reactant B | Coupling Reaction | Product |

|---|---|---|---|---|

| 1 | 2-Iodooxazole Derivative | Oxazole-5-ylboronic acid ester | Suzuki-Miyaura | 2,5'-Bioxazole Derivative |

| 2 | 2,5'-Bioxazole Derivative | N-Iodosuccinimide (NIS) | Halogenation | 2'-Iodo-2,5'-Bioxazole |

Introduction of Complex Side Chains for Enhanced Molecular Diversity

The this compound scaffold is exceptionally well-suited for creating diverse molecular libraries through the introduction of complex side chains. The C2-iodo group acts as a versatile anchor point for installing a wide variety of substituents via metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Key strategies include:

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups by reacting the iodooxazole with corresponding boronic acids or esters. beilstein-journals.orgijpsonline.com This method is noted for its tolerance of a broad range of functional groups. researchgate.net

Stille Coupling: Allows for the introduction of various groups, including alkyl, vinyl, and aryl, using organostannane reagents.

Sonogashira Coupling: Enables the formation of carbon-carbon triple bonds by coupling the iodooxazole with terminal alkynes, introducing alkynyl side chains.

Direct Arylation: In some cases, C-H activation methods can be used to directly couple aryl compounds at the 2-position of the oxazole ring under palladium catalysis. researchgate.net

Concurrently, the carboxylic acid at the C4 position provides another avenue for diversification. It can be converted into amides, esters, or other functional groups through standard organic transformations. A particularly effective one-pot method involves the formation of a 5-(triazinyloxy)oxazole intermediate from a carboxylic acid and an amino acid, which then undergoes a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield a 2,4,5-trisubstituted oxazole. beilstein-journals.org This approach efficiently combines three different building blocks—a carboxylic acid, an amino acid, and a boronic acid—to generate significant molecular diversity. beilstein-journals.orgijpsonline.com

Table 2: Examples of Side Chain Introduction via Cross-Coupling

| Coupling Reaction | Reagent Type | Side Chain Introduced |

|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Phenyl, Pyridyl, Thienyl |

| Stille | Organostannane | Vinyl, Alkyl, Aryl |

| Sonogashira | Terminal Alkyne | Phenylethynyl, Trimethylsilylethynyl |

Synthesis of Oxazole-Containing Macrocycles

The iterative coupling strategies used for linear poly-oxazoles can be extended to the synthesis of complex oxazole-containing macrocycles. These large ring structures are of significant interest in areas such as host-guest chemistry and as scaffolds for mimicking natural products.

The synthesis of these macrocycles is a formidable challenge that relies on the precise, stepwise construction of a long, linear precursor chain using the iterative methods described previously. researchgate.net Once the linear poly-oxazole chain is assembled with reactive functional groups at each terminus, the final and most critical step is the intramolecular macrocyclization.

This ring-closing reaction is typically performed under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. The choice of cyclization chemistry depends on the terminal functional groups of the linear precursor. An example of this advanced strategy is the total synthesis of a C4-symmetric macrocyclic compound containing eight azole units, which required 18 total synthetic steps and the development of new, mild synthetic methodologies to achieve the final structure. researchgate.net

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Utilisation as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. While specific examples detailing the use of 2-Iodooxazole-4-carboxylic acid in MCRs are not extensively documented in publicly available literature, its structure suggests significant potential. The carboxylic acid moiety can participate in classic MCRs such as the Ugi and Passerini reactions. In a hypothetical Ugi-type reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate complex peptide-like structures bearing the iodooxazole motif. The iodo group would remain available for subsequent functionalization, further increasing molecular diversity.

The general utility of carboxylic acids in MCRs is well-established, providing access to libraries of compounds with high structural diversity. The inclusion of the iodooxazole unit through this compound would introduce a valuable heterocyclic element with a handle for further chemical modification.

Role in Total Synthesis of Bioactive Natural Products

The oxazole (B20620) ring is a key structural component in numerous bioactive natural products, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. While the direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its potential as a key intermediate is significant. The iodo substituent at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the construction of complex carbon-carbon and carbon-heteroatom bonds, which are often crucial steps in the total synthesis of natural products.

For instance, the iodooxazole core could be coupled with various organometallic reagents to introduce complex side chains or to form larger polycyclic systems characteristic of many natural products. The carboxylic acid group can be converted into other functional groups like amides, esters, or alcohols, which are common in natural product structures.

Application in the Synthesis of Scaffolds for Drug Discovery

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. The iodooxazole moiety of this compound serves as a valuable platform for generating libraries of compounds for biological screening. The iodine atom can be readily displaced through various cross-coupling reactions to attach different substituents, allowing for the systematic exploration of the chemical space around the oxazole core.

Patents have disclosed the use of this compound in the synthesis of substituted aryloxazoles. chiralen.com This suggests its utility in creating compounds with potential pharmacological activity, as the aryloxazole motif is present in many known drugs. The general synthetic approach would involve a cross-coupling reaction to replace the iodine with an aryl group, followed by modification of the carboxylic acid to an amide or ester to interact with biological targets.

The ability to systematically vary the substituents at the 2-position (via the iodo group) and the 4-position (via the carboxylic acid) makes this compound an attractive starting material for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Computational and Theoretical Studies on 2 Iodooxazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for predicting the electronic structure and reactivity of molecules. acs.orgnih.gov These calculations can determine key parameters that govern a molecule's behavior in chemical reactions.

Frontier Molecular Orbitals and Reactivity Descriptors:

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity.

For substituted oxazoles, DFT calculations have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.net While specific data for 2-iodooxazole-4-carboxylic acid is not available, we can extrapolate from studies on related compounds. The presence of an electron-withdrawing iodine atom at the 2-position and a carboxylic acid group at the 4-position is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted oxazole (B20620). The iodine atom, being a large and polarizable halogen, can also participate in halogen bonding, further influencing the electronic environment.

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior.

Table 1: Key Reactivity Descriptors and Their Significance (Conceptual)

| Descriptor | Formula | Significance for this compound (Predicted) |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. The electron-withdrawing groups are expected to result in a relatively high ionization potential. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron. The presence of iodo and carboxyl groups likely leads to a favorable electron affinity, indicating its potential as an electrophile. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. It is predicted to be relatively high. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for reaction. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ) | A measure of the energy lowering of a molecule when it accepts electrons. It is expected to be a good electrophile. |

This table is conceptual and based on general principles of physical organic chemistry and DFT studies on related molecules. Actual values would require specific calculations.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution in a molecule and is an excellent tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and, to a lesser extent, the carbon atom attached to the iodine, highlighting their susceptibility to nucleophilic attack.

Mechanistic Investigations of Key Transformations

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally.

Isomerization of Isoxazoles to Oxazoles:

The transformation of isoxazoles to oxazoles is a known process that can be induced photochemically or thermally. nih.govrsc.orgnih.gov DFT calculations have been employed to study the mechanism of such isomerizations. For instance, the photochemical rearrangement of 3,5-dimethylisoxazole (B1293586) to 2,5-dimethyloxazole (B1606727) has been investigated, revealing multiple potential pathways. nih.gov One proposed mechanism involves the cleavage of the weak N-O bond of the isoxazole (B147169) ring to form a nitrile ylide intermediate, which then cyclizes to form the oxazole ring. nih.govrsc.org

A similar mechanistic pathway can be postulated for a transformation involving a precursor to this compound. DFT studies can map the potential energy surface for this transformation, identifying the transition state structures and calculating the activation barriers for each step. This allows for a detailed understanding of the reaction kinetics and the factors that control the product distribution.

Table 2: Conceptual Mechanistic Steps for Isoxazole to Oxazole Rearrangement

| Step | Description | Computational Insights |

| 1. Ring Opening | Cleavage of the N-O bond in a substituted isoxazole precursor. | DFT can calculate the bond dissociation energy and the energy barrier for this process. |

| 2. Intermediate Formation | Formation of a transient species, such as a nitrile ylide or an azirine intermediate. | The stability and electronic structure of these intermediates can be analyzed using computational methods. |

| 3. Ring Closure | Cyclization of the intermediate to form the oxazole ring. | The transition state for the cyclization can be located, and the regioselectivity of the ring closure can be predicted. |

This table represents a generalized mechanism; the specific intermediates and transition states would depend on the exact reactants and conditions.

Cross-Coupling Reactions:

The iodine atom in this compound makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. rsc.orgresearchgate.net DFT calculations have been extensively used to investigate the mechanisms of these reactions. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.

Computational studies can provide detailed information on each of these elementary steps. For the Suzuki-Miyaura coupling of an iodo-oxazole, DFT could be used to:

Model the active palladium catalyst and its coordination with the iodo-oxazole substrate.

Calculate the energy profile for the oxidative addition of the C-I bond to the palladium center.

Investigate the mechanism of the transmetalation step, where the organic group from the boronic acid derivative is transferred to the palladium catalyst.

Determine the energy barrier for the final reductive elimination step, which forms the C-C bond and regenerates the catalyst.

These computational insights are crucial for optimizing reaction conditions, understanding ligand effects, and predicting the feasibility of new cross-coupling transformations involving this compound. nih.gov

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthesis of Halogenated Oxazoles

The synthesis of halogenated oxazoles, including 2-iodooxazole-4-carboxylic acid, is undergoing a transformation towards more sustainable and efficient methodologies. Traditional synthetic routes are often energy-intensive and can generate hazardous waste. To address these challenges, researchers are exploring green chemistry approaches that prioritize environmental and economic viability.

Key innovations in this area include:

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of oxazole (B20620) derivatives. chemimpex.comcd-bioparticles.net This technique offers enhanced safety, improved reaction control, and scalability compared to batch processes. cd-bioparticles.netalchempharmtech.com By utilizing microreactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. chemimpex.comcd-bioparticles.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of oxazole derivatives, often reducing reaction times from hours to minutes. chemicalbook.comwikipedia.org This method is also recognized for its potential to increase product yields and reduce the formation of byproducts, aligning with the principles of green chemistry. chemicalbook.comwikipedia.org

Biocatalysis: The use of enzymes in the synthesis of heterocyclic compounds is a growing area of interest. chemsrc.comresearchgate.net Biocatalytic methods offer the advantages of high selectivity and mild reaction conditions, which can be particularly beneficial for the synthesis of complex molecules like this compound. chemsrc.comresearchgate.net

These sustainable methods represent a significant step forward in the environmentally responsible production of halogenated oxazoles.

| Method | Key Advantages | Relevant Findings |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability | Enables rapid on-demand synthesis of oxazole building blocks with high purity and good yields. chemimpex.com |

| Microwave-Assisted | Reduced reaction times, increased yields, fewer byproducts | Provides a rapid and efficient one-pot synthesis of oxazoles under environmentally benign conditions. wikipedia.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Offers a sustainable pathway for constructing heterocyclic rings, although specific enzymes for this compound are still under exploration. chemsrc.comresearchgate.net |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of this compound is crucial for tuning its properties and incorporating it into larger molecular architectures. The presence of the iodine atom at the C2 position and the carboxylic acid at the C4 position provides two distinct handles for chemical modification. Research in this area is focused on the development of novel catalytic systems that can selectively target these positions.

Functionalization at the C2-Iodo Position:

The carbon-iodine bond is a versatile functional group for cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Catalyst System (Typical) | Description |

| Suzuki-Miyaura | Pd catalyst, base | Couples the iodooxazole with a boronic acid or ester to form a C-C bond, enabling the introduction of aryl or vinyl groups. |

| Sonogashira | Pd/Cu catalyst, base | Reacts the iodooxazole with a terminal alkyne to create a C-C bond, useful for extending the molecular framework with alkynyl moieties. alchempharmtech.com |

| Heck | Pd catalyst, base | Forms a C-C bond between the iodooxazole and an alkene. |

| Buchwald-Hartwig | Pd catalyst, base | Creates a C-N bond by coupling the iodooxazole with an amine. |

Functionalization at Other Positions:

While the C2-iodo position is the most reactive site for cross-coupling, direct C-H functionalization at other positions on the oxazole ring is also an area of active research. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

Targeted Design of Advanced Pharmaceutical Candidates

The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.govpharmaguideline.com The unique structural features of this compound make it an attractive starting point for the design of new therapeutic agents.

The carboxylic acid group can act as a bioisostere for other functional groups or participate in key hydrogen bonding interactions with biological targets. chiralen.com Furthermore, the iodine atom can be strategically employed to enhance binding affinity through halogen bonding or as a handle for introducing further molecular complexity.

Recent research on related oxazole-4-carboxylic acid derivatives has revealed promising biological activities:

Antimicrobial and Anti-biofilm Activity: Macrooxazoles, which are 2,5-disubstituted oxazole-4-carboxylic acid derivatives, have been isolated from the fungus Phoma macrostoma and have demonstrated weak to moderate antimicrobial activity. nih.gov Some of these compounds also showed the ability to interfere with the biofilm formation of Staphylococcus aureus. nih.gov

Transthyretin Binding: Certain 2-(dichlorophenyl)-5-alkyloxazole-4-carboxylic acids have been identified as potent transthyretin binding agents, which is relevant for the treatment of amyloid diseases. chemimpex.com

The targeted design of pharmaceutical candidates based on this compound could involve modifying the substituents at the C2 and C5 positions to optimize potency and selectivity for a specific biological target.

| Compound Class | Biological Activity | Potential Therapeutic Area |

| 2,5-Disubstituted oxazole-4-carboxylic acids | Antimicrobial, Anti-biofilm nih.gov | Infectious diseases |

| 2-(Dichlorophenyl)-5-alkyloxazole-4-carboxylic acids | Transthyretin binding chemimpex.com | Amyloid diseases |

Integration into Materials Science and Supramolecular Chemistry

The rigid, planar structure of the oxazole ring, combined with the functional handles of the iodo and carboxylic acid groups, makes this compound a promising building block for advanced materials and supramolecular assemblies.

Polymers and Organic Materials: Oxazole-4-carboxylic acid and its esters are being explored for the creation of novel polymers. chemimpex.com The incorporation of this heterocyclic motif can enhance thermal stability and mechanical strength. chemimpex.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can serve as a linker to connect metal nodes, forming porous crystalline structures known as MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Supramolecular Chemistry: The iodine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.gov This provides a powerful tool for crystal engineering and the design of functional supramolecular architectures. nih.gov The interplay between hydrogen bonding from the carboxylic acid and halogen bonding from the iodine could lead to the formation of complex and well-defined supramolecular structures.

The integration of this compound into materials science is still in its early stages, but the unique combination of functional groups offers exciting possibilities for the development of new materials with tailored properties.

常见问题

Q. What are the standard synthetic routes for preparing 2-Iodooxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of oxazole precursors. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Carboxylic acid functionalization may follow via oxidation of a methyl or hydroxymethyl group using KMnO₄ or RuO₄ . Yield optimization requires careful control of temperature (0–25°C) and stoichiometric ratios of reagents. Impurities from incomplete iodination or over-oxidation can be minimized by TLC monitoring and quenching reactions at 80–90% conversion .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended).

- NMR (¹H and ¹³C) to confirm the iodinated oxazole core: Look for characteristic deshielding of the C2 proton (δ 8.5–9.0 ppm) and carboxylic acid proton (δ 12–13 ppm, broad) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M-H]⁻ at m/z 250–255). Cross-reference with literature spectra of analogous iodinated heterocycles .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of particulates .

- Storage : In a desiccator at 4°C, protected from light to prevent iodine loss or decomposition.

- Waste disposal : Collect in halogenated waste containers; neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model the C–I bond’s susceptibility to Suzuki-Miyaura coupling. The iodine atom’s electronegativity polarizes the C–I bond, making it reactive toward Pd(0) catalysts. Predict activation energies for transmetalation steps using software like Gaussian or ORCA. Validate predictions experimentally by testing coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) . Compare yields and byproduct profiles to refine computational parameters .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data normalization : Account for variability in assay conditions (e.g., cell line differences, incubation times) by standardizing protocols (e.g., MTT assay at 48h, 10% FBS).

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ester vs. amide derivatives) using regression models to identify key functional groups.

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding factors .

Q. How can in vitro studies optimize the solubility and bioavailability of this compound for pharmacological applications?

- Methodological Answer :

- Solubility enhancement : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or pH adjustment (carboxylic acid pKa ~2.5; use buffers at pH 7.4 for physiological relevance).

- Prodrug design : Synthesize methyl esters or glycosylated derivatives to improve membrane permeability. Hydrolyze enzymatically (e.g., esterases) post-absorption .

- Permeability assays : Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp). Aim for Papp >1×10⁻⁶ cm/s for oral bioavailability .

Methodological Considerations

- Contradiction Management : Discrepancies in spectroscopic data (e.g., NMR shifts) may arise from solvent effects or tautomerism. Always report solvent and temperature conditions .

- Advanced Characterization : X-ray crystallography can resolve ambiguous regiochemistry in iodinated products. Submit crystals to synchrotron facilities if in-house diffraction is insufficient .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。